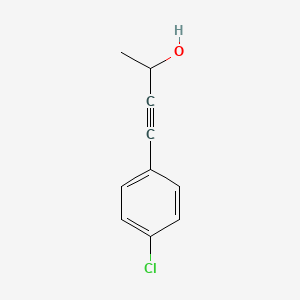

4-(4-chloro-phenyl)-but-3-yn-2-ol

Description

Significance of Propargylic Alcohols as Versatile Building Blocks in Organic Synthesis

Propargylic alcohols are a class of organic compounds that possess a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon triple bond (an alkyne). rawsource.comresearchgate.net This bifunctional nature makes them exceptionally versatile and valuable synthons in the field of organic synthesis. researchgate.net Their unique structure allows for a wide array of chemical transformations, positioning them as crucial intermediates in the creation of complex molecules. rawsource.comtengerchemical.com

The reactivity of propargylic alcohols stems from the presence of both the alkyne and hydroxyl functional groups. researchgate.net The alkyne moiety can participate in various reactions, including additions, coupling reactions, and cyclizations, which are fundamental for constructing intricate molecular frameworks. rawsource.comthieme-connect.com Simultaneously, the hydroxyl group can be involved in reactions typical of alcohols, such as oxidation, esterification, and substitution. tengerchemical.comrawsource.com This dual reactivity enables chemists to devise elegant and efficient synthetic routes to a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. rawsource.comrawsource.com

Propargylic alcohols are key precursors in the synthesis of many important classes of compounds. For instance, they can be rearranged to form α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement. ucl.ac.uknih.gov They are also used in the synthesis of heterocycles, carbocycles, and allenes. researchgate.net The ability to readily prepare propargylic alcohols from the reaction of terminal alkynes with aldehydes and ketones further enhances their utility in synthetic chemistry. researchgate.netucl.ac.uk

Contextualization of 4-(4-Chloro-phenyl)-but-3-yn-2-ol within Halogenated Acetylenic Alcohol Chemistry

This compound is a specific example of a halogenated acetylenic alcohol. This class of compounds is characterized by the presence of one or more halogen atoms in addition to the propargylic alcohol functionality. The introduction of a halogen, in this case, a chlorine atom on the phenyl ring, can significantly influence the electronic properties and reactivity of the molecule.

The chlorine atom is an electron-withdrawing group, which can affect the reactivity of both the aromatic ring and the acetylenic group. This substitution can impact the molecule's participation in electrophilic aromatic substitution reactions and can also modulate the acidity of the propargylic proton and the reactivity of the triple bond. The presence of halogens in organic molecules is a common feature in many pharmaceuticals and agrochemicals, often enhancing their biological activity. nih.gov

Research into halogenated acetylenic alcohols explores how the type and position of the halogen atom affect reaction outcomes. For instance, electrophilic halogenations of propargyl alcohols can lead to the formation of α-haloenones or β-haloenones, which are valuable synthetic intermediates. nih.gov The study of compounds like this compound provides insights into the interplay between the halogen substituent and the reactive propargylic alcohol core, opening avenues for the synthesis of novel and potentially bioactive molecules.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound has touched upon several areas of synthetic chemistry, highlighting its utility as an intermediate. One notable application is in the synthesis of more complex molecular structures. For example, it has been used as a starting material in nickel-catalyzed three-component carboamination reactions to produce tetrasubstituted enamines and α,β-unsaturated imines. acs.org

Furthermore, the reactivity of the propargylic alcohol moiety in this compound is a subject of investigation. For instance, it can undergo reactions typical of its class, such as being a precursor for other functional groups or participating in cyclization reactions to form heterocyclic compounds. The chloro-substituted phenyl group also provides a handle for further functionalization through cross-coupling reactions.

While specific, extensive research focused solely on this compound is not broadly documented in publicly available literature, its structural features place it at the intersection of several important research themes. These include the development of new synthetic methodologies, the synthesis of halogenated organic compounds, and the preparation of building blocks for medicinal and materials chemistry. The table below summarizes some of the key properties and identifiers for this compound.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C10H9ClO |

| CAS Number | 163239-23-2 |

| Molecular Weight | 180.63 g/mol |

| Class | Propargylic Alcohol, Halogenated Compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOOETBYGFKGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chloro Phenyl but 3 Yn 2 Ol and Its Analogues

Direct Synthesis Strategies for 4-(4-Chloro-phenyl)-but-3-yn-2-ol

Direct synthesis focuses on constructing the molecule's carbon skeleton and introducing the necessary functional groups in a straightforward manner.

A primary and versatile method for synthesizing propargylic alcohols is through the coupling of a terminal alkyne with an aldehyde. rsc.orgorganic-chemistry.org For this compound, this involves the reaction of 1-chloro-4-ethynylbenzene with acetaldehyde.

The general procedure involves the deprotonation of the terminal alkyne, 1-chloro-4-ethynylbenzene, using a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent to form a highly nucleophilic metal acetylide. rsc.orgprepchem.com This acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired racemic this compound.

Various catalytic systems can facilitate this transformation. For instance, zinc-based catalysts are often employed. The reaction can be mediated by generating a zinc acetylide in situ, which then adds to the aldehyde. organic-chemistry.org This approach is favored for its operational simplicity and tolerance to various functional groups. organic-chemistry.org

An alternative strategy involves the reduction of a corresponding carbonyl precursor, specifically the α,β-alkynyl ketone (ynone) 4-(4-chlorophenyl)-but-3-yn-2-one. This method is effective for producing the target alcohol when the ynone is readily accessible.

The reduction is typically accomplished using standard hydride-donating reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, selectively reducing the ketone to a secondary alcohol without affecting the alkyne triple bond. orgsyn.orgresearchgate.net The reaction is generally performed in an alcoholic solvent, such as methanol or ethanol (B145695), at mild temperatures. This route produces a racemic mixture of the alcohol.

Asymmetric Synthesis of Chiral Propargylic Alcohols

The synthesis of enantiomerically pure propargylic alcohols is of significant interest as these chiral molecules are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. nih.govnih.gov

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high selectivity of enzymes, which operate under mild reaction conditions. nih.govrjraap.com For this compound, enzymatic methods have been developed to achieve high enantiomeric purity through deracemization processes.

Unspecific peroxygenases (UPOs) are versatile biocatalysts capable of performing a wide range of oxyfunctionalization reactions. nih.gov The peroxygenase from the mushroom Agrocybe aegerita (AaeUPO) has been successfully employed in the first step of a deracemization cascade. acs.orgresearchgate.net

In this step, the AaeUPO enzyme selectively oxidizes one enantiomer of the racemic this compound to the corresponding ketone, 4-(4-chlorophenyl)-but-3-yn-2-one. This process can also be run to completely oxidize the racemic alcohol to the ketone, which then becomes the prochiral substrate for a subsequent enantioselective reduction. acs.org This enzymatic oxidation is highly efficient and forms the basis for creating an enantiopure product.

A highly effective method for producing enantiopure this compound is a one-pot, two-step enzymatic cascade reaction. acs.orgresearchgate.net This process combines the peroxygenase-catalyzed oxidation with a subsequent, highly enantioselective reduction catalyzed by an alcohol dehydrogenase (ADH).

The cascade begins with the AaeUPO-catalyzed oxidation of the racemic alcohol to the intermediate ynone. Following this oxidation, an alcohol dehydrogenase is used to reduce the prochiral ketone to a single enantiomer of the alcohol. The choice of ADH determines which enantiomer is produced:

(S)-selective ADH: The alcohol dehydrogenase from Thermoanaerobacter brokii (TbADH) reduces the ketone to furnish the (S)-enantiomer of this compound with high conversion and excellent enantiomeric excess (>99% ee). acs.org

(R)-selective ADH: The alcohol dehydrogenase from Lactobacillus kefir (LkADH) can be used to produce the corresponding (R)-enantiomer. acs.orgresearchgate.net

This bienzymatic system allows for the deracemization of the starting material, theoretically enabling a 100% yield of a single enantiomer. In practice, this cascade has been shown to produce a range of enantiopure propargylic alcohols in good to excellent yields (70–99%). acs.org

| Starting Material | Enzyme 1 (Oxidation) | Enzyme 2 (Reduction) | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| rac-4-(4-Cl-Ph)-but-3-yn-2-ol | AaeUPO | TbADH | (S)-4-(4-Cl-Ph)-but-3-yn-2-ol | 99 | >99 |

| rac-4-(4-Cl-Ph)-but-3-yn-2-ol | AaeUPO | LkADH | (R)-4-(4-Cl-Ph)-but-3-yn-2-ol | >99 | >99 |

| rac-4-Phenyl-but-3-yn-2-ol | AaeUPO | TbADH | (S)-4-Phenyl-but-3-yn-2-ol | >99 | >99 |

| rac-4-Phenyl-but-3-yn-2-ol | AaeUPO | LkADH | (R)-4-Phenyl-but-3-yn-2-ol | >99 | >99 |

Metal-Catalyzed Asymmetric Reduction Methodologies

The enantioselective reduction of the corresponding prochiral ketone, 4-(4-chloro-phenyl)-but-3-yn-2-one, is a primary strategy for accessing optically active this compound. This transformation is often accomplished using metal-catalyzed methods, where a chiral ligand or catalyst directs the facial selectivity of hydride attack on the carbonyl group.

Borane-Mediated Asymmetric Reductions of Related Propargylic Ketones

Borane reagents, in conjunction with chiral catalysts, are widely employed for the asymmetric reduction of prochiral ketones, including aryl propargyl ketones. A prominent and highly successful method is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane to form a chiral complex. This complex then coordinates to the ketone, directing the hydride delivery from the borane to one face of the carbonyl group, thereby inducing enantioselectivity. nrochemistry.comresearchgate.netalfa-chemistry.com

The CBS reduction is known for its high enantioselectivity and predictability for a wide range of ketones. wikipedia.orgorganic-chemistry.org The stereochemical outcome can often be predicted based on the stereochemistry of the chiral catalyst used. For the reduction of aryl propargyl ketones, high enantiomeric excesses (ee) are typically achieved. The general mechanism involves the formation of a six-membered ring-like transition state, where the steric and electronic properties of the ketone's substituents and the chiral catalyst dictate the stereochemical course of the reduction. nrochemistry.comresearchgate.net

Table 1: Examples of Borane-Mediated Asymmetric Reduction of Ketones

| Ketone Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (S)-2-Me-CBS / BH₃·THF | (R)-1-Phenylethanol | >95% | researchgate.net |

| Propiophenone | Chiral Oxazaborolidine / Borane | Chiral 1-Phenyl-1-propanol | High | organic-chemistry.org |

Ligand-Controlled Enantioselective Transformations

Beyond borane-based systems, a variety of other metal-ligand complexes have been developed for the enantioselective synthesis of propargylic alcohols. These methods often involve the asymmetric addition of an alkyne nucleophile to an aldehyde, where a chiral ligand controls the stereochemical outcome. acs.orgnih.govorganic-chemistry.org

For instance, chiral amino alcohols, BINOL derivatives, and other ligands have been successfully employed in conjunction with metals like zinc, titanium, and indium to catalyze the enantioselective alkynylation of aldehydes. nih.govillinois.eduresearchgate.net In these systems, the chiral ligand creates a chiral environment around the metal center, which then coordinates with both the aldehyde and the alkynyl nucleophile, directing the addition to a specific face of the carbonyl group. acs.orgnih.gov

Another powerful approach is asymmetric transfer hydrogenation, where a chiral ruthenium, rhodium, or iridium complex catalyzes the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. kanto.co.jp The chirality of the resulting alcohol is determined by the chiral ligand coordinated to the metal center.

Table 2: Examples of Ligand-Controlled Enantioselective Synthesis of Propargylic Alcohols

| Aldehyde/Ketone | Alkyne | Metal/Ligand System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | (R)-1,3-Diphenylprop-2-yn-1-ol | up to 99% | acs.org |

| Various Aldehydes | Terminal Alkynes | In(III) / BINOL | Chiral Propargylic Alcohols | High | organic-chemistry.org |

Synthesis of Structural Analogues and Derivatives of this compound

The structural modification of this compound allows for the generation of a library of related compounds with potentially diverse properties. These modifications can involve the introduction of new substituents at the alkyne terminus, on the aromatic ring, or through dimerization and silylation.

Alkynyl and Aryl-Substituted Analogues

The terminal alkyne functionality in a precursor to this compound, or the hydroxyl group of the final product itself, can serve as a handle for further functionalization to introduce new alkynyl or aryl substituents.

One of the most powerful methods for creating C(sp)-C(sp²) bonds is the Sonogashira coupling reaction. wikipedia.orggold-chemistry.orgorganic-chemistry.org This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For example, a terminal alkyne precursor to this compound could be coupled with various aryl halides to introduce different aryl groups at the alkyne terminus. Alternatively, the hydroxyl group of this compound could be converted to a leaving group, and the resulting propargylic electrophile could participate in coupling reactions.

The synthesis of diarylpropynols can be achieved through various routes, including the addition of an arylacetylide to an aromatic aldehyde or ketone.

Synthesis of Dimerized Propargylic Diols

The dimerization of terminal alkynes is a well-established method for the synthesis of symmetric 1,3-diynes, and this strategy can be conceptually extended to the synthesis of dimerized propargylic diols. The Glaser-Hay coupling is a classic method for the oxidative homocoupling of terminal alkynes, typically using a copper(I) salt, a base, and an oxidant such as oxygen. synarchive.comnih.govnih.govwikipedia.orgorganic-chemistry.org

By applying the Glaser-Hay coupling conditions to a terminal alkyne precursor of this compound, one could synthesize a symmetrical diol. The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. nih.gov

Table 3: Examples of Alkyne Dimerization Reactions

| Alkyne Substrate | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Phenylacetylene | CuCl / TMEDA / O₂ | 1,4-Diphenylbuta-1,3-diyne | wikipedia.org |

Preparation of Silyl-Substituted Butynols

Silyl-substituted butynols are valuable synthetic intermediates, and their preparation can be achieved through several methods, including the silylation of the alcohol or the hydrosilylation of the alkyne.

The hydroxyl group of this compound can be protected as a silyl ether by reacting it with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole or triethylamine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is generally high-yielding and reversible, making silyl ethers excellent protecting groups. wikipedia.org

Alternatively, the carbon-carbon triple bond can undergo hydrosilylation, which involves the addition of a Si-H bond across the alkyne. This reaction is typically catalyzed by platinum or other transition metal complexes. qub.ac.ukmdpi.comqualitas1998.netumich.edunih.gov The regioselectivity and stereoselectivity of the hydrosilylation can often be controlled by the choice of catalyst and silane. For propargylic alcohols, the reaction can lead to the formation of vinylsilanes, which are versatile synthetic intermediates. qub.ac.uk

Table 4: Methods for the Preparation of Silyl-Substituted Propargylic Alcohol Derivatives

| Starting Material | Reagent | Method | Product Type | Reference |

|---|---|---|---|---|

| Propargylic Alcohol | R₃SiCl / Base | Silylation | Silyl Ether | wikipedia.org |

Reactivity and Chemical Transformations of 4 4 Chloro Phenyl but 3 Yn 2 Ol

Transformations Involving the Hydroxyl Group

The secondary alcohol group is a primary site for chemical modification, enabling conversion to ketones, esters, ethers, and other derivatives through various catalyzed and uncatalyzed reactions.

The secondary alcohol in 4-(4-chloro-phenyl)-but-3-yn-2-ol can be readily oxidized to its corresponding ketone, 4-(4-chlorophenyl)but-3-yn-2-one. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed, with modern methods favoring catalytic systems that are mild and selective, thus preserving the sensitive alkyne functionality.

For instance, nitroxyl-radical-catalyzed systems, such as those using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) or iodosylbenzene, are highly effective for the oxidation of secondary alcohols. organic-chemistry.org These methods proceed under mild conditions, offering excellent yields without causing over-oxidation or side reactions at the triple bond. organic-chemistry.org The reaction converts the hydroxyl group into a carbonyl group, yielding the α,β-alkynyl ketone.

Table 1: Oxidation of this compound

| Reactant | Reagent Example | Product |

|---|

The hydroxyl group of propargylic alcohols like this compound is a challenging leaving group. However, its conversion into a more labile group can be achieved using various catalysts, facilitating direct nucleophilic substitution. nih.govnih.gov Transition metal catalysts, particularly those based on ruthenium, and Lewis acids are effective in promoting this transformation. nih.govthieme-connect.com

The reaction typically proceeds through the formation of a metal-allenylidene complex or a stabilized carbocation intermediate, which is then attacked by a nucleophile. nih.govthieme-connect.com This methodology allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the propargylic position. A wide array of nucleophiles, including aromatic compounds, amines, thiols, and stabilized carbanions, can be used to generate a diverse library of derivatives. thieme-connect.comorganic-chemistry.org

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Catalyst Example | Product Class |

|---|---|---|

| Aromatic compounds (e.g., Indole) | Lewis Acid (e.g., BF₃·Et₂O) | Propargylated Aromatics |

| Alcohols | FeCl₃ | Propargyl Ethers |

| Thiols | FeCl₃ | Propargyl Thioethers |

The hydroxyl group of this compound can participate in standard esterification and etherification reactions to yield corresponding propargyl esters and ethers.

Esterification: This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. chemistrysteps.comlibretexts.org The reaction of alcohols with acyl chlorides is typically rapid and occurs at room temperature. libretexts.org Propargyl esters are valuable synthetic intermediates and have been used as protecting groups in peptide synthesis. nih.gov However, direct esterification of secondary alcohols can sometimes be sluggish or complicated by side reactions like dehydration, depending on the conditions. google.comceon.rs

Etherification: The formation of ethers from this compound can be accomplished via nucleophilic substitution, as described previously, where an alcohol serves as the nucleophile. organic-chemistry.org For example, catalysis with iron(III) chloride can facilitate the reaction between a propargylic alcohol and another alcohol to form a new C-O bond, resulting in a propargyl ether. organic-chemistry.org

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Ethanoic acid (CH₃COOH) / H⁺ | 1-(4-chlorophenyl)-3-methylbut-1-yn-3-yl acetate |

| Esterification | Ethanoyl chloride (CH₃COCl) | 1-(4-chlorophenyl)-3-methylbut-1-yn-3-yl acetate |

Reactivity of the Alkyne Moiety

While the internal alkyne is generally less reactive than a terminal alkyne in many named reactions, it is the key structural feature that is often constructed using powerful C-C bond-forming strategies.

The Sonogashira reaction is a cornerstone of modern organic synthesis, used to form C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org While this compound possesses an internal alkyne and thus cannot act as the alkyne partner in a standard Sonogashira coupling, this reaction is the principal method for its synthesis. libretexts.orgorganic-chemistry.org

The synthesis of the title compound or its close analogs involves the palladium- and copper-cocatalyzed coupling of an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-iodo-4-chlorobenzene, with a suitable terminal alkyne. wikipedia.orgnih.gov A highly relevant analog, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, is prepared by the Sonogashira-Hagihara coupling of 4-bromoanisole (B123540) with 2-methylbut-3-yn-2-ol. nih.gov Following this established protocol, this compound can be synthesized from 4-chlorosubstituted aryl halides and but-3-yn-2-ol. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., diethylamine (B46881) or triethylamine). nih.gov

Table 4: Synthesis of this compound via Sonogashira Coupling

| Aryl Halide | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 1-bromo-4-chlorobenzene | But-3-yn-2-ol | Pd(OAc)₂/PPh₃ | CuI | Diethylamine | This compound bldpharm.com |

Cross-Coupling Reactions for C-C Bond Formation

Copper-Mediated Acetylene Functionalizations

Copper-catalyzed reactions are fundamental to the functionalization of terminal alkynes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a prominent example, providing a highly efficient route to 1,2,3-triazoles. beilstein-journals.orgwikipedia.orgnih.gov While specific studies detailing the CuAAC reaction with this compound are not extensively documented in readily available literature, the general mechanism involves the in situ formation of a copper acetylide from the terminal alkyne. This intermediate then reacts with an organic azide (B81097) in a [3+2] cycloaddition manner to yield the corresponding 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgwikipedia.org

Other Transition Metal-Catalyzed Cross-Couplings

Beyond copper-mediated reactions, the acetylenic proton of this compound can be readily replaced through various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond, typically employing a palladium catalyst and a copper co-catalyst. nih.govwikipedia.org This reaction would involve the coupling of this compound with an aryl or vinyl halide. While specific examples with this exact substrate are not prevalent in the searched literature, a closely related reaction involves the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides, which has been shown to proceed with high efficiency. beilstein-journals.org For instance, the reaction of an aryl bromide with an alkyne in the presence of a palladium precatalyst and a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in dimethyl sulfoxide (B87167) (DMSO) can afford high yields at room temperature. nih.gov

The following table illustrates typical conditions for a copper-free Sonogashira coupling of a related alkyne, which could be adapted for this compound.

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 5 | 0.5 | 96 |

| 2.5 | 1.5 | 100 |

| 1 | 18 | 100 |

| 0.5 | 18 | 100 |

| Table 1: Effect of catalyst loading on the yield of a copper-free Sonogashira coupling. Data adapted from a study on a related alkyne. nih.gov |

Other significant palladium-catalyzed cross-coupling reactions include the Heck, Suzuki, and Stille reactions , which primarily involve the C-Cl bond of the chlorophenyl group rather than the alkyne moiety.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions.

Synthesis of Triazole Derivatives (e.g., via Azide-Alkyne Cycloaddition)

As mentioned in the context of copper-mediated reactions, the azide-alkyne Huisgen 1,3-dipolar cycloaddition is a cornerstone for the synthesis of 1,2,3-triazole derivatives. wikipedia.org This reaction can be performed under thermal conditions but is significantly accelerated by copper(I) catalysis (CuAAC), leading to the exclusive formation of the 1,4-regioisomer. beilstein-journals.orgnih.gov Ruthenium catalysts can also be employed, typically yielding the 1,5-regioisomer. wikipedia.org The reaction of this compound with an organic azide (R-N₃) would lead to the formation of a 1-(4-(4-chlorophenyl)-2-hydroxybutan-2-yl)-1H-1,2,3-triazole derivative. The high modularity of this reaction allows for the introduction of a wide variety of substituents (R) depending on the chosen azide.

Hydration and Hydrohalogenation Reactions

The triple bond of this compound can undergo addition reactions with water and hydrogen halides.

Hydration of the terminal alkyne typically occurs in the presence of an acid catalyst, often with the addition of a mercury(II) salt to promote the reaction. The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. Thus, the hydration of this compound would be expected to produce 4-(4-chlorophenyl)-4-hydroxybutan-2-one.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond. The regioselectivity of this reaction can be controlled by the reaction conditions. Markovnikov addition would lead to the formation of a geminal dihalide at the terminal carbon, while anti-Markovnikov addition, often achieved under radical conditions, would result in the vicinal dihalide.

Carbonylation Reactions (e.g., CO₂ Incorporation)

The incorporation of carbon monoxide (CO) or carbon dioxide (CO₂) into organic molecules is a key transformation for the synthesis of carbonyl-containing compounds. The carbonylation of alkynes can be achieved using various transition metal catalysts, such as palladium complexes. mdpi.com While specific examples with this compound are not readily found, the carbonylation of terminal alkynes can lead to the formation of α,β-unsaturated carboxylic acids or their derivatives. The catalytic utilization of CO₂ as a C1 source is an area of active research and could potentially be applied to this substrate to synthesize carboxylic acids. rwth-aachen.de

Reactions Involving the Chlorophenyl Group

The chlorophenyl group of this compound can participate in reactions typical of aryl halides.

Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond can be activated by palladium catalysts to participate in cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Stille coupling (with organostannanes), and the Heck coupling (with alkenes). researchgate.netwikipedia.orgdiva-portal.orgharvard.eduresearchgate.net These reactions are powerful tools for the formation of new carbon-carbon bonds at the aromatic ring, allowing for the synthesis of more complex biaryl structures or styrenyl derivatives. The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring more active catalyst systems or harsher reaction conditions. wikipedia.org

The following table summarizes the coupling partners for these reactions.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Aryl or vinyl boronic acid | Biaryl or styrenyl derivative |

| Stille | Organostannane | Biaryl or styrenyl derivative |

| Heck | Alkene | Styrenyl derivative |

| Table 2: Common cross-coupling reactions involving the chlorophenyl group. |

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the chlorine atom can activate the ring for nucleophilic aromatic substitution. libretexts.orglibretexts.org In the case of this compound, the butynyl alcohol substituent is not a strong electron-withdrawing group, making direct SNAr reactions challenging under standard conditions.

Aromatic Functionalization Reactions

The phenyl ring of this compound, while possessing a deactivating chloro substituent, can in principle undergo further electrophilic aromatic substitution reactions. The directing effects of the chloro and the but-3-yn-2-ol substituents would influence the regioselectivity of such transformations. The chloro group is an ortho-, para-director, while the alkynyl alcohol substituent is generally considered a deactivating meta-director. This could lead to complex product mixtures or require specific catalytic systems to achieve high selectivity.

Furthermore, modern C-H activation/functionalization strategies offer a more direct approach to introduce new functional groups onto the aromatic ring, potentially overcoming the limitations of classical electrophilic aromatic substitution. These reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, can enable the introduction of aryl, alkyl, or other functional groups at positions dictated by the catalyst's directing group preference, which could be the chlorine atom or the propargylic alcohol moiety.

Exploiting the Halogen for Cross-Coupling or Substitution

The chlorine atom on the phenyl ring serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are central to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The chloroarene moiety in this compound can be a substrate for several such reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more specialized catalytic systems.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl structure, replacing the chlorine atom with a new aryl or heteroaryl group. The choice of ligand for the palladium catalyst is crucial for achieving high yields with aryl chlorides.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. By reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, the chlorine atom can be replaced by an amino group. wikipedia.orglibretexts.org This opens up avenues for the synthesis of a wide range of aniline (B41778) derivatives.

Sonogashira Coupling: While the molecule already contains an alkyne, the chloro group could potentially undergo a Sonogashira coupling with a terminal alkyne. However, this would require a catalyst system that selectively activates the aryl chloride over the existing internal alkyne, which could be challenging. More commonly, the Sonogashira reaction is used to synthesize the parent compound from 1-chloro-4-iodobenzene (B104392) and but-3-yn-2-ol, where the more reactive iodide is selectively coupled. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r):

Direct displacement of the chlorine atom by a nucleophile is another potential transformation. However, nucleophilic aromatic substitution on unactivated aryl chlorides is generally difficult. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org The but-3-yn-2-ol substituent is not strongly electron-withdrawing, so forcing conditions (high temperatures and pressures) or the use of a very strong nucleophile would likely be necessary to achieve substitution.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Catalyzed Transformations

Catalysis plays a pivotal role in activating and transforming 4-(4-chloro-phenyl)-but-3-yn-2-ol. Palladium-mediated reactions, in particular, are common for substrates containing aryl halides, offering a powerful tool for carbon-carbon bond formation.

The aryl chloride moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations, such as the Heck, Suzuki, or Sonogashira reactions, follows a well-established sequence of elementary steps. lumenlearning.com A typical cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, migratory insertion (or transmetalation), and reductive elimination to regenerate the catalyst. lumenlearning.comyoutube.com

The key steps in a generic palladium-catalyzed cross-coupling reaction involving the chlorophenyl group are:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the substrate, forming a new organopalladium(II) complex. youtube.com This is often the rate-determining step.

Transmetalation/Insertion : In reactions like Suzuki or Negishi coupling, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., an organoboron or organozinc compound). youtube.com In Heck-type reactions, an alkene inserts into the palladium-carbon bond. lumenlearning.com

Reductive Elimination : The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the cycle. youtube.com

| Step | Description | General Representation |

| A | Oxidative Addition | Ar-X + Pd(0) → Ar-Pd(II)-X |

| B | Transmetalation | Ar-Pd(II)-X + R-M → Ar-Pd(II)-R + M-X |

| C | Reductive Elimination | Ar-Pd(II)-R → Ar-R + Pd(0) |

| Table 1: Generalized steps in a Palladium-catalyzed cross-coupling cycle. Ar-X represents an aryl halide like the 4-chlorophenyl group of the title compound. lumenlearning.comyoutube.com |

The interaction between the catalyst and the substrate is fundamental to the efficiency and selectivity of the reaction. In palladium catalysis, ligands coordinated to the metal center, typically phosphines, play a crucial role. These ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity and stability. For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the catalytic species.

In the case of this compound, several functional groups can interact with the catalyst. The hydroxyl group and the alkyne π-system can coordinate to the metal center, potentially influencing the regioselectivity and stereoselectivity of reactions. This interaction can either be beneficial, leading to a desired chelation-controlled outcome, or detrimental, causing catalyst inhibition. The choice of ligand is critical to control these interactions and steer the reaction toward the desired product. researchgate.net

Elucidation of Stereochemical Mechanisms in Asymmetric Reactions

The presence of a chiral center at the C-2 position (the carbon bearing the hydroxyl group) in this compound introduces the element of stereochemistry. Understanding the mechanisms that control the formation of stereoisomers is crucial for the synthesis of enantiomerically pure compounds.

Enantioselective reactions rely on the creation of diastereomeric transition states with significantly different energy levels. The stereochemical outcome of a reaction is determined by the geometry of the lowest energy transition state. For reactions involving the carbonyl group precursor to the alcohol or the alcohol itself, such as asymmetric reductions or allylation reactions, the stereoselectivity can be rationalized by analyzing the proposed transition state assemblies. iupac.org

For example, in many asymmetric transformations, the reactants are held in a rigid, chair-like transition state by a chiral catalyst or reagent. beilstein-journals.org This arrangement minimizes steric interactions and maximizes favorable electronic interactions, leading to the preferential formation of one enantiomer. The absolute configuration of the product can often be predicted by examining these transition state models. iupac.org

Stereoselectivity in reactions can be governed by either the inherent chirality of the substrate (substrate control) or by external chiral reagents or catalysts (catalyst control).

Substrate Control : The existing stereocenter in a chiral molecule can direct the approach of an incoming reagent to one face of the molecule over the other. researchgate.net In reactions of this compound, the chiral hydroxyl group can direct subsequent transformations at a nearby functional group, a phenomenon known as 1,3-allylic strain guidance or chelation control.

Catalyst Control : In many modern synthetic methods, the influence of the substrate's chirality can be overridden by a powerful chiral catalyst. researchgate.net By using specifically designed chiral ligands, it is possible to force the reaction to proceed through a transition state that leads to the opposite stereoisomer that would be predicted by substrate control. This provides access to all possible stereoisomers of a product. nih.gov The competition between substrate and catalyst control is a key consideration in designing stereoselective syntheses. researchgate.net

| Control Element | Description | Hypothetical Outcome for this compound |

| Substrate Control | The existing stereocenter on the molecule dictates the stereochemical outcome of a new stereocenter being formed. researchgate.net | A reaction on the alkyne might be directed by the stereochemistry of the C-2 alcohol. |

| Catalyst/Ligand Control | An external chiral catalyst or ligand enforces a specific stereochemical pathway, regardless of the substrate's inherent chirality. researchgate.net | An asymmetric catalyst could selectively produce a specific enantiomer of a product, potentially overcoming the directing effect of the C-2 alcohol. |

| Table 2: Comparison of Substrate Control versus Catalyst Control in stereoselective synthesis. |

Mechanistic Insights into Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. nih.govnih.gov These processes offer significant advantages in terms of atom economy and operational simplicity.

Propargyl alcohols like this compound are excellent substrates for such reactions. For instance, a nickel-catalyzed three-component carboamination has been demonstrated with the closely related 4-phenylbut-3-yn-2-ol. acs.org In this reaction, the propargyl alcohol, an organoboronic acid, and an anthranil (B1196931) react to form complex enamines. The mechanism likely involves the dehydration of the propargyl alcohol intermediate to generate a reactive enyne species, which then participates in the catalytic cycle. acs.org

Another potential cascade pathway involves an initial coupling reaction at the aryl chloride (e.g., Sonogashira coupling to extend the alkyne chain), followed by an intramolecular cyclization triggered by a second catalytic event or a change in reaction conditions. Similarly, the alkyne and alcohol functionalities can participate in Prins-type cyclizations, where the alkyne acts as a nucleophile to trap an oxocarbenium ion generated in situ, leading to the formation of substituted tetrahydropyrans. beilstein-journals.orguva.es The mechanism of these complex transformations often involves a sequence of well-known elementary steps, such as Michael additions, eliminations, and intramolecular cyclizations, to rapidly build molecular complexity from simple starting materials. nih.gov

| Reaction Type | Components | Key Mechanistic Feature | Potential Product Class |

| Three-Component Carboamination acs.org | Propargyl alcohol, Boronic Acid, Anthranil | In-situ formation of an enyne via dehydration | Tetrasubstituted Enamines |

| Palladium-Catalyzed Carbonylative Coupling nih.gov | Aryl bromide, CO, Orthoformate, Amine | Carbon monoxide insertion and multiple condensations | 4(3H)-Quinazolinones |

| Cascade Ugi/Wittig Cyclization nih.gov | (Various) | Combination of MCR with intramolecular cyclization | Polysubstituted Thiazoles |

| Table 3: Examples of Multicomponent and Cascade reactions and their general mechanistic features. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 4 Chloro Phenyl but 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Diagnostics

Proton NMR (¹H NMR) is a powerful technique for identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

For 4-(4-chloro-phenyl)-but-3-yn-2-ol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. The aromatic protons of the 4-chlorophenyl group typically appear as two doublets in the range of δ 7.2-7.4 ppm due to their mutual coupling. The methine proton (CH-OH) would likely resonate as a quartet (if coupled to the methyl group) or a singlet (if coupling is absent) further downfield, while the methyl group (CH₃) would appear as a doublet or singlet, respectively, in the upfield region. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ar-H | 7.20 - 7.40 | Doublet | ~ 8.5 |

| Ar-H | 7.30 - 7.50 | Doublet | ~ 8.5 |

| CH-OH | ~ 4.5 - 5.0 | Quartet | ~ 6.5 |

| OH | Variable (1.5 - 4.0) | Broad Singlet | - |

| CH₃ | ~ 1.5 | Doublet | ~ 6.5 |

Note: The data in this table is hypothetical and based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its bonding environment.

In the ¹³C NMR spectrum of this compound, one would expect to observe signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne, the sp³-hybridized carbon bearing the hydroxyl group, and the methyl carbon. The aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm). The alkyne carbons are expected to resonate in the range of δ 80-95 ppm. The carbon atom attached to the hydroxyl group will appear around δ 60-70 ppm, and the methyl carbon will be observed at a higher field (lower ppm value).

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-Cl (Aromatic) | ~ 134 |

| C-H (Aromatic) | ~ 133 |

| C-H (Aromatic) | ~ 129 |

| C-C≡ (Aromatic side) | ~ 121 |

| C≡C | ~ 90 |

| C≡C | ~ 85 |

| CH-OH | ~ 58 |

| CH₃ | ~ 24 |

Note: The data in this table is hypothetical and based on typical values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, helping to piece together spin systems. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These techniques would be invaluable in confirming the assignments made from the 1D NMR spectra of this compound, providing unambiguous evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₉ClO), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks with an approximate 3:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of a volatile compound like this compound. nih.govucl.ac.uk The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will confirm the identity of the compound. nih.gov This technique is particularly useful for analyzing reaction mixtures to monitor the progress of a synthesis or to identify byproducts. ucl.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for separating components within a mixture and identifying them based on their mass-to-charge ratio (m/z). In the context of synthesizing this compound, typically via a Sonogashira coupling reaction, LC-MS would be employed to monitor the reaction's progress, identify the final product, and detect any side products or unreacted starting materials.

A reversed-phase HPLC method would likely be developed, where the analyte is passed through a nonpolar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve protonation and ionization efficiency. As the components elute from the chromatography column, they are introduced into the mass spectrometer.

For this compound, an electrospray ionization (ESI) source in positive ion mode would be suitable. The molecule would be expected to protonate at the hydroxyl group, forming the pseudomolecular ion [M+H]⁺. The presence of a chlorine atom provides a distinct isotopic pattern, with the 37Cl isotope appearing at M+2 with an abundance of approximately one-third that of the 35Cl peak (M). This isotopic signature is a key confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Hypothetical LC-MS Data Table for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Chromatography Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Pseudomolecular Ion [M+H]⁺ (35Cl) | m/z 181.04 |

| Expected Isotopic Ion [M+H]⁺ (37Cl) | m/z 183.04 |

| Key Fragmentation Ions | Loss of water (-H₂O) from the parent ion |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm its structure.

The most prominent features would include:

A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

A weak but sharp absorption band around 2260-2100 cm⁻¹ corresponding to the C≡C (alkyne) triple bond stretch. The position of this peak can be influenced by conjugation with the aromatic ring.

Absorption bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching.

A strong absorption band around 1100-1000 cm⁻¹ from the C-O stretching of the secondary alcohol.

A peak in the region of 1100-800 cm⁻¹ corresponding to the C-Cl stretch.

The collective presence of these peaks would provide strong evidence for the successful synthesis of the target molecule.

Expected Infrared (IR) Absorption Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | ~3350 | Broad, Strong |

| Aromatic (C-H) | Stretch | ~3050 | Medium |

| Alkyne (C≡C) | Stretch | ~2230 | Weak to Medium, Sharp |

| Aromatic (C=C) | Stretch | ~1590, ~1490 | Medium |

| Alcohol (C-O) | Stretch | ~1080 | Strong |

| Aryl Halide (C-Cl) | Stretch | ~1090 | Strong |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C2). Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-4-(4-chloro-phenyl)-but-3-yn-2-ol. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample, which is crucial in pharmaceutical development as different enantiomers can have distinct biological activities.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with various phenylcarbamate derivatives, are often highly effective for separating the enantiomers of a wide range of chiral compounds, including alcohols. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For this compound, a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695) would likely be used in normal-phase mode. The relative retention times of the two enantiomers would allow for their baseline separation, and the peak areas would be used to calculate the enantiomeric purity.

Hypothetical Chiral HPLC Separation Parameters

| Parameter | Expected Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (Enantiomer 1) | ~8.5 min |

| Expected Retention Time (Enantiomer 2) | ~10.2 min |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be crystallized, this technique would unambiguously confirm its connectivity and provide precise data on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar structures, such as 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, it is expected that the molecule would exhibit specific packing motifs in the crystal lattice. nih.gov Hydrogen bonding involving the hydroxyl group is a dominant feature in the crystal packing of alcohols. It is highly probable that the molecules of this compound would form hydrogen-bonded chains or networks. Furthermore, π-π stacking interactions between the chlorophenyl rings and potential C-H···π interactions involving the aromatic or acetylenic systems could further stabilize the crystal structure. nih.gov

The analysis would provide the exact spatial arrangement of the chlorophenyl group relative to the butynol (B8639501) chain and confirm the near-linear geometry of the C-C≡C-C fragment.

Projected Crystallographic Data for this compound

| Parameter | Projected Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | e.g., P2₁/c or Pbca |

| Key Bond Lengths (Å) | C≡C (~1.20 Å), C-Cl (~1.74 Å), C-O (~1.43 Å) |

| Key Bond Angles (°) | C-C≡C (~178°), C-C-O (~109°) |

| Dominant Intermolecular Interactions | O-H···O Hydrogen Bonding, π-π stacking (chlorophenyl rings) |

No Published Computational Studies Found for this compound

A thorough search of available scientific literature and databases has revealed no specific computational chemistry or theoretical studies focusing on the compound this compound. While the compound is listed in chemical catalogs, indicating its synthesis and availability, it does not appear to have been the subject of dedicated research in the areas of quantum chemical calculations, molecular modeling, or detailed intermolecular interaction analysis.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Theoretical studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations, are instrumental in elucidating electronic structure, predicting reactivity, and analyzing non-covalent interactions like hydrogen bonding. These insights are crucial for rational drug design, materials science, and understanding reaction mechanisms.

For a molecule like this compound, with its combination of a chiral center, a triple bond, and an aromatic ring, computational analysis could provide valuable information. For instance, quantum chemical calculations could detail the electron distribution, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential surface. This information would be key to predicting its reactivity and potential interaction sites.

Molecular dynamics simulations could offer insights into the compound's conformational flexibility and its behavior in a solvent environment. Furthermore, a detailed analysis of its hydrogen bonding capabilities, stemming from the hydroxyl group, would be critical in understanding its potential interactions with biological targets or its self-assembly properties in the solid state.

Despite the potential for such interesting computational investigations, the scientific community has not yet published research in this specific area for this compound. Therefore, the detailed analysis of its electronic structure, molecular orbitals, reactivity, and intermolecular interactions, as outlined in the requested article structure, cannot be provided at this time. The generation of scientifically accurate data and detailed research findings is contingent on the existence of primary research, which is currently unavailable for this particular compound.

Computational Chemistry and Theoretical Studies on 4 4 Chloro Phenyl but 3 Yn 2 Ol

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

No crystallographic data for 4-(4-chloro-phenyl)-but-3-yn-2-ol has been published. Without a solved crystal structure, it is impossible to perform a Hirshfeld surface analysis, which is essential for visualizing and quantifying intermolecular interactions such as hydrogen bonds and van der Waals forces that govern the crystal packing.

Spectroscopic Parameter Prediction through Computational Methods

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption wavelengths) for this compound. Such predictions are typically carried out using methods like Density Functional Theory (DFT), but no such calculations have been reported for this specific molecule.

Applications of 4 4 Chloro Phenyl but 3 Yn 2 Ol As a Key Intermediate in Complex Organic Synthesis

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in 4-(4-chloro-phenyl)-but-3-yn-2-ol make it a significant building block in the synthesis of various pharmaceutical compounds.

Utilization as an Intermediate in Erlotinib Synthesis

A significant application of this compound lies in its role as a precursor to a key intermediate for the synthesis of Erlotinib. nih.govgoogle.comvjs.ac.vnscielo.org.mx Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer, including non-small-cell lung cancer and pancreatic cancer. nih.govgoogle.comvjs.ac.vn

The synthesis of Erlotinib typically involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline (B136080). google.comscielo.org.mx The propargyl alcohol moiety of this compound can be elaborated to furnish the 3-ethynylaniline fragment required for this key coupling reaction. While various synthetic routes to Erlotinib exist, the use of intermediates derived from versatile building blocks like this compound highlights the importance of such compounds in streamlining the synthesis of complex APIs. google.comgoogle.com

Pathways to Other Biologically Active Molecules

The chemical functionalities of this compound open pathways to a diverse range of other biologically active molecules. The alkyne group can participate in various coupling reactions, such as the Sonogashira-Hagihara reaction, to form more complex arylalkynes, which are important building blocks in medicinal chemistry. nih.gov The hydroxyl group can be oxidized or replaced to introduce new functionalities, while the chlorophenyl group can be modified through various aromatic substitution reactions.

For instance, derivatives of similar chlorophenyl-containing structures have been investigated for their potential as anticonvulsive and n-cholinolytic agents. researchgate.net Furthermore, the core structure is amenable to the synthesis of various heterocyclic compounds, a class of molecules with a broad spectrum of biological activities. nih.govnih.gov

Applications in the Synthesis of Specialty Organic Chemicals

Beyond its role in pharmaceuticals, this compound serves as a valuable precursor for the synthesis of a variety of specialty organic chemicals, including heterocyclic systems and advanced materials.

Precursors for Heterocyclic Systems (e.g., Pyrrolones, Thiochromenes)

The reactive nature of the alkynyl alcohol moiety in this compound makes it a suitable starting material for the synthesis of various heterocyclic systems. For example, related aminoacetylenic ketones can undergo base-catalyzed intramolecular cyclization to form pyrrol-3-ones, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

The synthesis of pyrrol-3-ones from aminoacetylenic ketones demonstrates a viable pathway for converting simple acyclic precursors into complex heterocyclic structures. mdpi.com This type of cyclization reaction highlights the potential of this compound derivatives in the construction of diverse heterocyclic scaffolds.

Building Blocks for Advanced Materials and Ligands

Terminal arylalkynes, which can be synthesized from precursors like this compound, are of significant interest in materials science. nih.gov These compounds are used as building blocks for the creation of diarylalkynes, which are important components of advanced materials with applications in electronics and photonics. nih.gov

Furthermore, the presence of heteroatoms (chlorine and oxygen) and the potential for introducing other functional groups make derivatives of this compound interesting candidates for use as ligands in coordination chemistry. mdpi.com The ability of such molecules to coordinate with metal ions can lead to the formation of novel metal-organic frameworks (MOFs) and other coordination polymers with unique catalytic and material properties.

Contributions to Sustainable and Green Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of versatile and efficient building blocks like this compound can contribute to more sustainable synthetic strategies.

By providing a pre-functionalized core structure, this intermediate can help to reduce the number of synthetic steps required to build complex molecules, thereby minimizing waste and energy consumption. For example, developing synthetic routes that utilize such intermediates can lead to more atom-economical processes. While specific research on the "greenness" of syntheses involving this compound is not extensively documented in the provided results, the general principles of using complex building blocks to streamline synthesis align with the goals of sustainable chemistry. nih.gov The development of catalytic and atom-efficient reactions utilizing such intermediates is an active area of research in the pursuit of greener chemical manufacturing. nih.gov

Integration in Carbon Dioxide Utilization Reactions

The utilization of carbon dioxide (CO2) as a C1 source is a cornerstone of green chemistry, aiming to convert this abundant greenhouse gas into value-added chemicals. chemimpex.com Propargylic alcohols, as a class of compounds, have emerged as promising substrates for CO2 activation and incorporation. pku.edu.cn The reaction of propargylic alcohols with CO2 can lead to the formation of valuable products such as α-alkylidene cyclic carbonates, which are themselves versatile intermediates for further chemical transformations. pku.edu.cntcichemicals.com

While direct experimental studies on the reaction of this compound with CO2 are not extensively reported in the reviewed literature, the established reactivity of analogous propargylic alcohols provides a strong basis for its potential in this area. pku.edu.cn The general reaction scheme involves the carboxylative cyclization of the propargylic alcohol with CO2, often facilitated by a suitable catalyst. pku.edu.cn This process is thermodynamically favorable and offers an atom-economical route to highly functionalized molecules. tcichemicals.com

For instance, three-component reactions involving a propargylic alcohol, CO2, and a nucleophile (such as an amine or water) can yield a variety of carbonyl compounds, including carbamates, oxazolidinones, and α-hydroxy ketones. chemimpex.compku.edu.cn In such a cascade reaction, this compound would first react with CO2 to form an α-alkylidene cyclic carbonate intermediate. This intermediate would then be attacked by the nucleophile, leading to the final product. pku.edu.cn The presence of the electron-withdrawing chloro group on the phenyl ring of this compound may influence the reactivity of the alkyne and the stability of the intermediates, potentially offering unique selectivity in these transformations.

The development of efficient catalytic systems is crucial for these reactions. Silver (I) and copper (I) catalysts have shown high activity in promoting the conversion of propargylic alcohols and CO2 under mild conditions. pku.edu.cn For example, silver-based catalysts have been successfully employed in the three-component reaction of propargylic alcohols, CO2, and vicinal diols to produce cyclic carbonates and α-hydroxy ketones. tcichemicals.com

Table 1: Representative Catalytic Systems for the Three-Component Reaction of Propargylic Alcohols, CO2, and Nucleophiles

| Catalyst System | Propargylic Alcohol | Nucleophile | Product Type | Reported Yield (%) | Reference |

| Silver(I) / Phosphine (B1218219) | Various Terminal Propargylic Alcohols | Amines | Carbamates | High | pku.edu.cn |

| Copper(I) Chloride | Various Terminal Propargylic Alcohols | Primary Amines | 4-Methylene-2-oxazolidinones | Good | pku.edu.cn |

| Silver(I) / Ionic Liquid | Various Terminal Propargylic Alcohols | Water | α-Hydroxy Ketones | Satisfactory | calpaclab.com |

| Ag2CO3 / Xantphos | 2-Methylbut-3-yn-2-ol | 2-(Benzylamino)ethanols | 2-Oxazolidinones | Appreciable | pku.edu.cn |

This table presents data for analogous propargylic alcohols to illustrate the potential of this compound in similar reactions.

Development of Eco-Friendly Synthetic Routes

The principles of green chemistry, such as atom economy, the use of safer solvents, and the development of catalytic instead of stoichiometric processes, are central to modern synthetic design. sigmaaldrich.com The application of this compound as a key intermediate can be envisioned in several eco-friendly synthetic strategies.

Furthermore, the development of synthetic routes that utilize greener solvents and catalysts is a key area of research. For instance, the use of ionic liquids as recyclable catalysts and reaction media for the conversion of propargylic alcohols and CO2 has been reported to be an effective and sustainable approach. calpaclab.com The application of such systems to reactions involving this compound could significantly enhance the environmental profile of its transformations.

Another avenue for the development of eco-friendly routes is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and energy consumption. While not directly reported for this compound, the synthesis of related chloro-substituted chromenone derivatives has been achieved using microwave irradiation in conjunction with a recyclable solvent, demonstrating the potential of this technology in the synthesis of complex molecules from chloro-phenyl containing precursors. nih.gov

Table 2: Principles of Green Chemistry and their Potential Application in the Synthesis and Use of this compound

| Green Chemistry Principle | Potential Application |

| Atom Economy | Utilization in multicomponent reactions where most of the atoms of the reactants are incorporated into the final product. |

| Use of Catalysis | Employing recyclable catalysts like silver or copper salts, or ionic liquids, for its transformations. |

| Use of Safer Solvents | Performing reactions in greener solvents such as water, supercritical CO2, or biodegradable ionic liquids. |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Renewable Feedstocks | Exploring synthetic routes to this compound that start from renewable resources, although this is a long-term goal. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and transformation of propargyl alcohols like 4-(4-chloro-phenyl)-but-3-yn-2-ol heavily rely on catalytic processes. Future research will likely focus on developing more advanced catalytic systems to improve reaction selectivity and efficiency.

Currently, the synthesis of similar aryl-substituted alkynols often employs Sonogashira coupling, which typically uses a palladium-phosphine complex with a copper(I) co-catalyst. While effective, these systems can have drawbacks such as catalyst deactivation and the need for rigorous exclusion of air. Therefore, the development of more robust and air-stable palladium catalysts or the exploration of alternative metal catalysts like nickel is a promising avenue. Nickel-catalyzed cross-coupling reactions, for instance, could offer a more cost-effective and reactive alternative for the synthesis of this compound. acs.org

Furthermore, the chiral center at the C-2 position of this compound presents an opportunity for asymmetric synthesis. Future work could involve the design of chiral ligands for metal catalysts to achieve high enantioselectivity in the synthesis of specific stereoisomers. This is particularly relevant for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. The development of cooperative catalytic systems, potentially combining a metal catalyst with an organocatalyst, could also lead to enhanced stereocontrol in reactions involving this alcohol. acs.orgnih.gov Gold- and silver-based catalysts have also shown promise in the activation of alkyne functionalities and could be explored for novel transformations of this compound. ucl.ac.ukresearchgate.net

Table 1: Potential Catalytic Systems for Future Research

| Catalyst Type | Potential Advantage | Research Focus |

| Air-Stable Palladium Complexes | Improved operational simplicity and robustness. | Synthesis of catalysts that are less sensitive to air and moisture. |

| Nickel-Based Catalysts | Lower cost and potentially different reactivity/selectivity. acs.org | Exploring nickel-catalyzed cross-coupling for synthesis and transformations. |

| Chiral Ligand/Metal Complexes | Enantioselective synthesis of specific stereoisomers. | Design of new chiral ligands for palladium, nickel, or other metals. |

| Cooperative Catalysis | Enhanced selectivity and reactivity through synergistic effects. acs.org | Combining metal catalysts with organocatalysts for asymmetric transformations. |

| Gold and Silver Catalysts | Unique activation of the alkyne group for specific reactions. ucl.ac.ukresearchgate.net | Exploring novel cyclizations and addition reactions. |

Exploration of New Chemical Transformations and Cascade Reactions

The dual functionality of this compound (alkyne and alcohol) makes it an ideal substrate for exploring a wide range of chemical transformations. The alkyne group can participate in various reactions such as additions, cycloadditions, and coupling reactions, while the alcohol group can be involved in oxidations, substitutions, and esterifications. sigmaaldrich.com

A particularly exciting area for future research is the development of cascade reactions. These reactions, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. For instance, intramolecular cyclization of this compound or its derivatives could lead to the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Silver(I)-promoted cascade reactions of propargylic alcohols with carbon dioxide have been shown to produce valuable cyclic carbonates and α-hydroxyl ketones. nih.govacs.org

Moreover, the Meyer-Schuster rearrangement of propargylic alcohols, which typically yields α,β-unsaturated ketones, could be investigated for this compound under various catalytic conditions to control the reaction pathway and potentially access different products. ucl.ac.uk Palladium-catalyzed intramolecular rearrangement reactions have also been described for the synthesis of β-alkynyl ketones from allylic alcohols, suggesting that similar strategies could be applied to this compound. acs.org The exploration of multicomponent reactions involving this building block could also open up new avenues for the rapid construction of molecular complexity. nih.gov

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Future research can leverage advanced computational studies for the rational design of catalysts and for predicting the outcomes of chemical reactions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. researchgate.net Such studies can help in understanding the reaction mechanisms of its transformations, for example, by calculating the energy barriers for different reaction pathways. This knowledge can guide the selection or design of catalysts that favor a desired reaction outcome. For instance, computational models can elucidate the key interactions responsible for enantioselectivity in the oxidation of secondary alcohols, providing a basis for designing more effective chiral catalysts. researchgate.net

Molecular docking simulations could be used to predict the binding of this compound and its derivatives to biological targets, which would be valuable in the context of drug discovery. Furthermore, computational methods can be used to predict the physical and chemical properties of new materials derived from this compound, accelerating the discovery of materials with desired functionalities.

Table 2: Applications of Computational Studies